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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B1679677 Get Quote

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase,

commonly known as the proton pump. This document provides a comprehensive technical

guide on its discovery, mechanism of action, and preclinical development, targeted towards

researchers, scientists, and professionals in the field of drug development.

Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of

stomach acid into the esophagus, leading to symptoms like heartburn and acid regurgitation.

The primary therapeutic strategy for GERD involves the inhibition of gastric acid secretion. (S)-

PF-03716556 emerged as a promising therapeutic candidate from a class of compounds

known as potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs),

which require acidic activation and form covalent bonds with the H+,K+-ATPase, P-CABs act

via a reversible, competitive inhibition at the potassium-binding site of the enzyme, offering the

potential for a more rapid onset of action and sustained acid suppression.[1][2]

Discovery and Mechanism of Action
(S)-PF-03716556, chemically known as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-

dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, was identified as a

potent and selective inhibitor of the gastric H+,K+-ATPase.[1] Its mechanism of action involves

the competitive and reversible inhibition of the proton pump, which is the final step in the

secretion of gastric acid by parietal cells in the stomach lining.[2]
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Signaling Pathway of Gastric Acid Secretion and
Inhibition by (S)-PF-03716556
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the

point of intervention for (S)-PF-03716556.
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Mechanism of Action of (S)-PF-03716556.

Quantitative Data
The inhibitory potency of (S)-PF-03716556 against H+,K+-ATPase from different species was

determined using in vitro assays. The data is summarized in the table below.
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Target
Enzyme

Species
Assay
Condition

pIC50 IC50 (nM) Reference

H+,K+-

ATPase
Porcine Ion-leaky 6.026 942 [1]

H+,K+-

ATPase
Canine Ion-leaky 6.038 916 [1]

H+,K+-

ATPase

Human

(recombinant)
Ion-leaky 6.009 979 [1]

H+,K+-

ATPase
Porcine

Ion-tight (pH

7.4)
7.095 80.3 [1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols
Detailed experimental protocols for the key assays cited in the development of (S)-PF-

03716556 are outlined below. It is important to note that the specific details of the protocols

used by the discovering entity may not be publicly available; therefore, these represent

generalized methodologies based on standard practices in the field.

In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the in vitro potency of (S)-PF-03716556 in inhibiting the activity of

H+,K+-ATPase.

Methodology:

Preparation of H+,K+-ATPase Vesicles: Gastric H+,K+-ATPase-rich microsomal vesicles are

prepared from the gastric mucosa of species such as pigs or dogs, or from cells expressing

recombinant human H+,K+-ATPase, through differential centrifugation.

Assay Buffer: The assay is typically performed in a buffer containing MgCl2, KCl, and a pH

indicator.

ATP Addition: The enzymatic reaction is initiated by the addition of ATP.
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Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by

measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of

inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of

varying concentrations of (S)-PF-03716556. The percentage of inhibition is calculated

relative to a control without the inhibitor.

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a

sigmoidal dose-response curve.

In Vivo Models of Gastric Acid Secretion
Objective: To evaluate the efficacy of (S)-PF-03716556 in inhibiting gastric acid secretion in

animal models.

Methodology:

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The stomach is exposed,

and a double-lumen cannula is inserted through the esophagus and stomach and

exteriorized through the duodenum for continuous perfusion.

Gastric Perfusion: The stomach is continuously perfused with saline.

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous

intravenous infusion of a secretagogue, such as histamine.

Sample Collection: The gastric perfusate is collected at regular intervals.

Measurement of Acid Output: The acidity of the collected perfusate is determined by titration

with a standard base (e.g., NaOH) to a neutral pH.

Drug Administration: (S)-PF-03716556 is administered, typically via intraduodenal or

intravenous routes, and the effect on acid output is measured over time.

Methodology:
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Surgical Preparation: A Heidenhain pouch, a surgically created, vagally denervated pouch of

the fundic portion of the stomach, is prepared in beagle dogs. A cannula is inserted into the

pouch for the collection of gastric juice.

Stimulation of Acid Secretion: After a recovery period, gastric acid secretion is stimulated by

a continuous intravenous infusion of histamine.

Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

Measurement of Acid Output: The volume of the gastric juice is measured, and the acid

concentration is determined by titration.

Drug Administration: (S)-PF-03716556 is administered orally or intravenously, and its effect

on the volume and acidity of gastric secretion is monitored.

Preclinical Development Workflow
The following diagram outlines a generalized workflow for the preclinical development of a P-

CAB like (S)-PF-03716556.
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Generalized Preclinical Development Workflow.
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Synthesis, Pharmacokinetics, and Clinical Trials
As of the latest available public information, detailed protocols for the chemical synthesis of (S)-

PF-03716556 are not readily accessible in peer-reviewed literature and are likely proprietary.

Similarly, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion -

ADME) for (S)-PF-03716556 in preclinical species or humans have not been published.

Furthermore, a comprehensive search of clinical trial registries did not yield any registered

clinical trials specifically for (S)-PF-03716556.

Conclusion
(S)-PF-03716556 is a potent and selective potassium-competitive acid blocker that

demonstrated promising preclinical efficacy in inhibiting gastric acid secretion. Its reversible

and competitive mechanism of action on the H+,K+-ATPase offers a potential advantage over

traditional proton pump inhibitors. While the available data highlights its discovery and in

vitro/in vivo pharmacology, further information regarding its synthesis, pharmacokinetics, and

clinical development is required to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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